

Unveiling 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-5-fluoroaniline

Cat. No.: B3105120

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(4-Chlorophenoxy)-5-fluoroaniline**, a halogenated aromatic amine with potential applications in pharmaceutical and materials science. While the specific historical discovery of this compound is not extensively documented in public literature, this document outlines its chemical identity, plausible synthetic routes based on established methodologies, and key data points. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel chemical entities.

Introduction

2-(4-Chlorophenoxy)-5-fluoroaniline is a substituted aniline derivative characterized by the presence of a 4-chlorophenoxy group at the 2-position and a fluorine atom at the 5-position of the aniline ring. Its structural motifs, including the diaryl ether linkage and fluorine substitution, are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties of bioactive molecules. The lack of a detailed public record of its discovery and development suggests it may be a novel research compound or an intermediate in proprietary synthetic pathways.

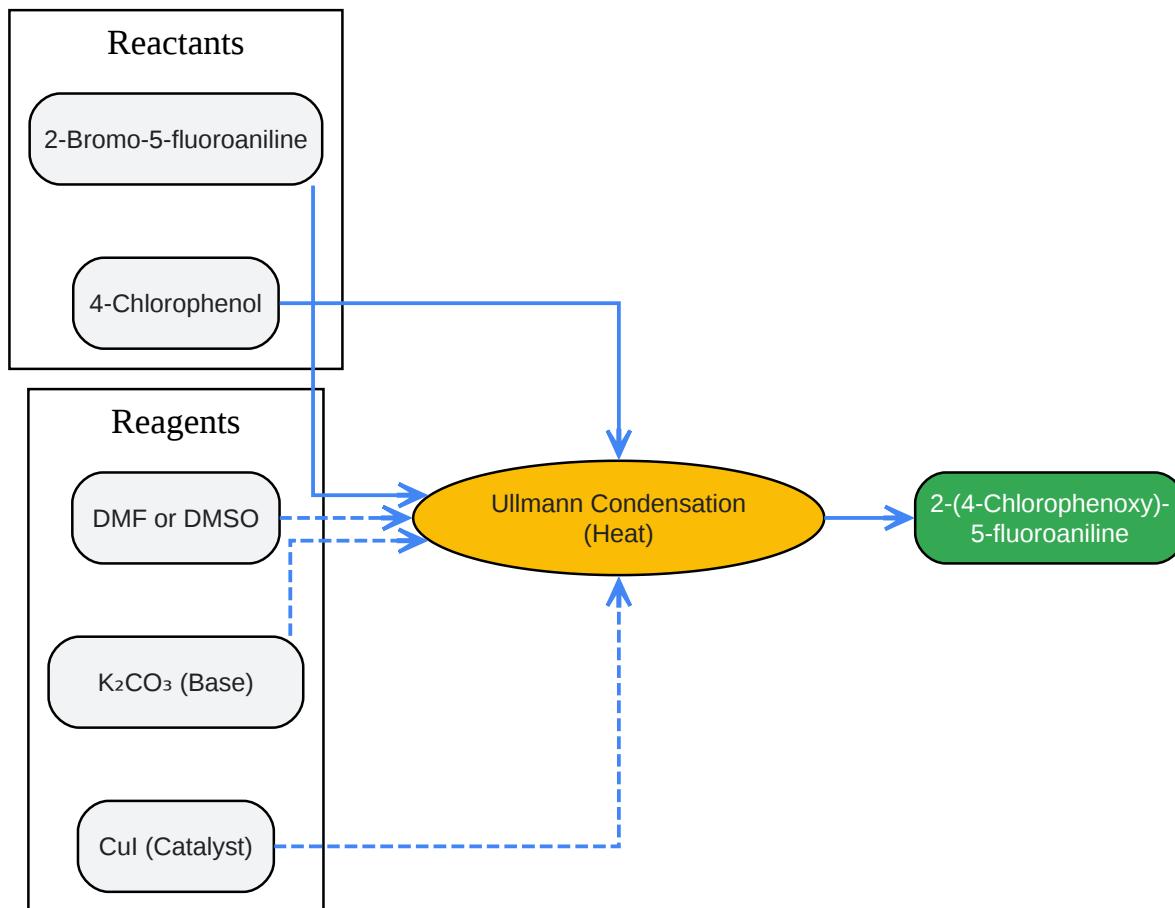
Chemical Identity and Properties

A summary of the known physicochemical properties of **2-(4-Chlorophenoxy)-5-fluoroaniline** is presented in Table 1. It is important to note that extensive experimental data for this specific compound is limited in publicly accessible databases.

Table 1: Physicochemical Properties of **2-(4-Chlorophenoxy)-5-fluoroaniline**

Property	Value	Source
Chemical Name	2-(4-Chlorophenoxy)-5-fluoroaniline	-
CAS Number	15212-01-8	[1] [2]
Molecular Formula	C ₁₂ H ₉ ClFNO	[1]
Molecular Weight	237.66 g/mol	[1]
Appearance	Not reported	-
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Not reported	-
pKa	Not reported	-

Plausible Synthetic Pathways


The synthesis of **2-(4-Chlorophenoxy)-5-fluoroaniline** can be logically approached through well-established cross-coupling reactions. The most probable methods are the Ullmann condensation and the Buchwald-Hartwig amination, both of which are powerful tools for the formation of carbon-heteroatom bonds.

Ullmann Condensation Approach

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide. In a plausible synthesis

of the target compound, 4-chlorophenol could be coupled with a suitable 2-halo-5-fluoroaniline derivative.

- Reactants: 4-chlorophenol (1.0 eq), 2-bromo-5-fluoroaniline (1.0 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq).
- Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Procedure:
 - To a reaction vessel, add 4-chlorophenol, 2-bromo-5-fluoroaniline, copper(I) iodide, and potassium carbonate.
 - Add the solvent and degas the mixture with an inert gas (e.g., argon or nitrogen).
 - Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Upon completion, cool the reaction mixture to room temperature and quench with water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Proposed Ullmann condensation for the synthesis of **2-(4-Chlorophenoxy)-5-fluoroaniline**.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This modern and versatile method could also be employed to synthesize the target molecule.

- Reactants: 1-Bromo-2-(4-chlorophenoxy)-5-fluorobenzene (1.0 eq), ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate) (1.2 eq).

- Catalyst System: Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.01 eq), and a suitable phosphine ligand (e.g., Xantphos, SPhos) (0.04 eq).
- Base: Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs_2CO_3) (1.5 eq).
- Solvent: Toluene or Dioxane.
- Procedure:
 - In a glovebox, combine the aryl halide, palladium catalyst, and ligand in a dry reaction vessel.
 - Add the solvent, followed by the base and the ammonia source.
 - Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
 - After cooling to room temperature, quench the reaction with water.
 - If a protecting group like benzophenone imine is used, perform acidic hydrolysis to deprotect the amine.
 - Extract the product with an organic solvent, wash with brine, dry, and concentrate.
 - Purify the product via column chromatography.

[Click to download full resolution via product page](#)

Caption: Proposed Buchwald-Hartwig amination for synthesizing **2-(4-Chlorophenoxy)-5-fluoroaniline**.

Potential Applications and Future Directions

Given its structure, **2-(4-Chlorophenoxy)-5-fluoroaniline** is a valuable building block for the synthesis of more complex molecules. The diaryl ether moiety is a common feature in many biologically active compounds, including some herbicides and pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity.

Future research could focus on:

- The synthesis and characterization of novel derivatives of **2-(4-Chlorophenoxy)-5-fluoroaniline**.

- Exploration of its utility as a scaffold in the development of new therapeutic agents.
- Investigation of its properties for applications in materials science, such as in the synthesis of high-performance polymers or organic electronics.

Conclusion

While the historical context of the discovery of **2-(4-Chlorophenoxy)-5-fluoroaniline** remains to be fully elucidated from public records, its chemical structure suggests significant potential as a synthetic intermediate. This guide provides a foundational understanding of the compound, including its identity and plausible, robust synthetic methodologies. It is hoped that this document will serve as a valuable resource for researchers and professionals in the chemical sciences, stimulating further investigation into the properties and applications of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Unveiling 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3105120#discovery-and-history-of-2-4-chlorophenoxy-5-fluoroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com